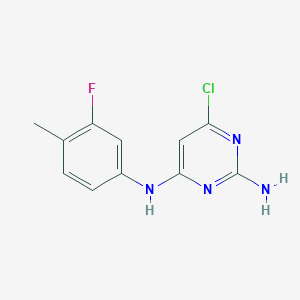

6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine

Description

6-Chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative featuring a chloro substituent at position 6 and a 3-fluoro-4-methylphenyl group at the N4 position. Pyrimidine-2,4-diamine scaffolds are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them versatile in targeting enzymes, kinases, and receptors.

Properties

Molecular Formula |

C11H10ClFN4 |

|---|---|

Molecular Weight |

252.67 g/mol |

IUPAC Name |

6-chloro-4-N-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H10ClFN4/c1-6-2-3-7(4-8(6)13)15-10-5-9(12)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |

InChI Key |

HCLWGDKBQCORIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-diamine and 3-fluoro-4-methylaniline.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and boronic acids.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular processes.

Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural analogs, their substituents, molecular weights, biological targets, and synthetic yields:

Structure-Activity Relationships (SAR)

- Halogen Effects : Chloro and fluoro substituents at positions 6 (pyrimidine) and aryl rings enhance binding via hydrophobic interactions and electron withdrawal. For example, azaindole1’s 3,5-difluoro substitution improves ROCK inhibition .

- N4 Modifications : The 3-fluoro-4-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas 4-chlorophenyl (5b) or p-tolyl () groups simplify the structure for baseline activity comparisons .

- Core Variations : Replacing pyrimidine with pyrrolo[2,3-d]pyrimidine (compound 8) introduces conformational rigidity, favoring kinase inhibition .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (~280.7) falls between simpler analogs (e.g., 234.68 in ) and bulkier derivatives (e.g., 402.79 in azaindole1), suggesting moderate bioavailability .

- Solubility: Dimethyl groups on N4 () or piperidinyl ethyl chains (5b) may enhance aqueous solubility, whereas quinolinyl/pyrrolopyridinyl groups reduce it .

- Stability : Azaindole1 requires dark, inert storage (2–8°C), indicating sensitivity to light and oxidation .

Biological Activity

6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their diverse therapeutic applications, including anti-cancer and anti-inflammatory properties.

- Molecular Formula : C11H10ClFN4

- Molecular Weight : 269.13 g/mol

- CAS Number : [Insert CAS number if available]

- IUPAC Name : 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival. Pyrimidine derivatives often act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is crucial for DNA replication and cell division. This inhibition can lead to reduced tumor growth and proliferation in cancer cells.

Biological Activity Data

Case Studies

- Anticancer Efficacy : A study demonstrated that similar pyrimidine derivatives exhibited significant inhibition of cancer cell lines, suggesting that 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine may have comparable effects. The compound's ability to disrupt nucleotide synthesis was highlighted as a key mechanism leading to apoptosis in cancer cells.

- Antimicrobial Properties : Research indicated that compounds with similar structures showed potent activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial DNA synthesis pathways, leading to cell death.

- Anti-inflammatory Effects : In vitro studies revealed that this compound could modulate inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Research Findings

Recent investigations into the biological activity of pyrimidine derivatives have shown promising results:

- Inhibition Studies : Compounds similar to 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine were tested against DHFR and showed IC50 values indicating strong inhibitory potential.

- Cytotoxicity Assays : Various assays demonstrated that these compounds could induce cytotoxicity in cancer cell lines at micromolar concentrations, suggesting a pathway for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.